molecular formula C5H10ClN B13259803 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride

5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride

Cat. No.: B13259803
M. Wt: 119.59 g/mol
InChI Key: WKXZLMKEAOOZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride (CAS: 7544-75-4) is a bicyclic pyrrolidine derivative with a methyl substituent at the 5-position and a hydrochloride salt form. Its molecular formula is C₆H₁₀ClN, and it is widely utilized as a pharmaceutical intermediate due to its reactivity in synthesizing bioactive molecules . The compound features a partially saturated pyrrole ring, enhancing its stability compared to fully unsaturated pyrroles while retaining nucleophilic reactivity at the nitrogen atom. Synthetically, it can be prepared via reductive amination or cyclization reactions under controlled conditions, often involving reagents like NaBH₄ or HCl for salt formation .

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

5-methyl-3,4-dihydro-2H-pyrrole;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-5-3-2-4-6-5;/h2-4H2,1H3;1H

InChI Key

WKXZLMKEAOOZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC1.Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis from Pyrrole Derivatives

One straightforward approach involves the synthesis of the 3,4-dihydro-2H-pyrrole ring system followed by methyl substitution and salt formation:

  • Starting Material : 3,4-dihydro-2H-pyrrole-2-carboxylic acid or its esters.
  • Methylation : Introduction of the methyl group at the 5-position can be achieved via selective substitution reactions or by starting from methyl-substituted precursors.
  • Ring Saturation : Partial hydrogenation or reduction of pyrrole derivatives to the 3,4-dihydro form.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

A typical example is the reaction of 3,4-dihydro-2H-pyrrole-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt of the methylated pyrroline derivative.

Multi-Step Synthetic Routes via Pyrrole-2-Carboxylate Intermediates

Advanced synthetic routes reported in the literature involve:

  • Step 1 : Synthesis of ethyl 5-methyl-1H-pyrrole-2-carboxylate via condensation and cyclization reactions.
  • Step 2 : Halogenation or functional group modification (e.g., chlorination or fluorination) to introduce substituents that facilitate further transformations.
  • Step 3 : Reduction of pyrrole-2-carboxylate esters to the corresponding 3,4-dihydro derivatives using reagents such as zinc dust in acidic dioxane solution or catalytic hydrogenation under controlled conditions.
  • Step 4 : Hydrolysis of esters to carboxylic acids and conversion to acid chlorides when needed.
  • Step 5 : Final conversion to hydrochloride salt by treatment with methanolic hydrochloric acid or gaseous HCl.

These steps are well-documented in the synthesis of related pyrrole derivatives and can be adapted for this compound.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Yield & Notes
1. Preparation of ethyl 5-methyl-1H-pyrrole-2-carboxylate Condensation of suitable precursors under reflux Moderate yield
2. Selective halogenation (if applicable) N-Chlorosuccinimide or Selectfluor at 0 °C to room temperature Requires chromatographic separation for purity
3. Reduction to 3,4-dihydro derivative Zn dust in 4 M HCl/dioxane, room temperature, 40 min ~20% isolated yield; mild and selective
4. Hydrolysis to acid NaOH, reflux in ethanol/water mixture High yield (~76%)
5. Formation of hydrochloride salt Treatment with HCl in methanol Quantitative conversion, stable salt

Analytical Data Supporting the Preparation

The following data are typical for confirming the identity and purity of this compound and related intermediates:

Parameter Typical Values / Observations
1H NMR (400 MHz, D2O or DMSO-d6) Signals consistent with pyrrolidine ring protons; methyl singlet at ~2.0 ppm; broad NH signal in hydrochloride salt form
13C NMR Signals corresponding to saturated pyrrole carbons; methyl carbon at ~10-15 ppm
Mass Spectrometry (HRMS) Molecular ion peak matching C5H10N (free base) or corresponding m/z for hydrochloride salt
Melting Point Hydrochloride salt typically exhibits sharp melting point due to crystalline nature
Elemental Analysis Consistent with calculated C, H, N, and Cl content
X-ray Crystallography Confirms ring saturation and methyl substitution position (if crystals obtained)

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
Acid-base reaction 3,4-dihydro-2H-pyrrole-2-carboxylic acid HCl (aqueous or methanolic) Room temperature Quantitative Simple salt formation
Multi-step synthesis Pyrrole-2-carboxylate esters Zn dust, HCl, NaOH, oxalyl chloride Room temp to reflux 20-80% (stepwise) Requires purification steps
Halogenation and reduction Ethyl 5-methyl-1H-pyrrole-2-carboxylate N-chlorosuccinimide, Zn dust 0 °C to room temp Moderate Enables functionalization

Research Results and Observations

  • The hydrochloride salt form of 5-methyl-3,4-dihydro-2H-pyrrole enhances compound stability and solubility, facilitating handling and further synthetic transformations.
  • Reduction of pyrrole-2-carboxylate esters to the dihydro form using zinc dust in acidic dioxane is a mild and selective method, avoiding harsh conditions and side reactions.
  • Functionalization at the 5-position with methyl groups is achievable via starting material selection or directed substitution, allowing for structural diversity in pyrrolidine derivatives.
  • The synthetic routes are scalable to gram quantities with careful chromatographic purification and crystallization steps.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated pyrroles .

Scientific Research Applications

Potential Applications

5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride has potential applications in medicinal chemistry due to its biological activity and suitability for research in organic synthesis and material science. As a pyrrole derivative, it may have potential biological activities. Pyrroles are known to interact with multiple biological targets through diverse mechanisms, contributing to their potential therapeutic applications and involvement in several biochemical pathways, which may include anti-inflammatory and anticancer activities. Interaction studies have indicated that pyrrole derivatives can influence enzyme activity and receptor interactions, making them valuable in drug design and development. Certain pyrroles can act as inhibitors for specific enzymes involved in metabolic pathways.

Biological Activities

5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, a related pyrrole compound, has demonstrated diverse biological activities.

Antibacterial Activity:

  • Pyrrole derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
  • They often target bacterial cell membranes and interfere with essential cellular processes, enhancing membrane permeability and disrupting cellular homeostasis.

Antifungal Activity:

  • Pyrroles can inhibit the growth of fungi by disrupting cell wall synthesis and function.

Anticancer Properties:

  • In vitro studies have shown that 5-Methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride induces apoptosis in cancer cells via the activation of caspase pathways.
  • It has demonstrated enhanced efficacy in reducing tumor cell viability when combined with chemotherapeutic agents.

Enantiomeric Discrimination

Mechanism of Action

The mechanism of action of 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations in Dihydro-pyrrole Derivatives

Key structural analogs differ in substituents, affecting physicochemical properties and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Key Differences
5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride C₆H₁₀ClN 147.60 g/mol Methyl (C-5), HCl salt Pharma intermediates, nucleophilic reactions Baseline for comparison; moderate lipophilicity.
5-Methoxy-3,4-dihydro-2H-pyrrole C₆H₉NO 111.14 g/mol Methoxy (C-5) Organic synthesis, ligand design Methoxy group increases electron density, enhancing solubility in polar solvents.
EMDP HCl (2-Ethyl-5-methyl-3,3-diphenylpyrroline HCl) C₂₃H₂₅ClN₄O₂ 424.92 g/mol Ethyl, diphenyl, HCl salt Neurological research, receptor modulation Bulky substituents increase steric hindrance and lipophilicity, altering bioavailability.
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride C₄H₉ClN₂ 120.58 g/mol Amino (C-5), HCl salt Peptide mimetics, enzyme inhibitors Amino group enables participation in covalent bond formation (e.g., Schiff bases).

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride salt form of 5-methyl-3,4-dihydro-2H-pyrrole enhances water solubility compared to non-ionic analogs like 5-methoxy derivatives .
  • Stability : The saturated pyrrole ring in 5-methyl-3,4-dihydro-2H-pyrrole confers greater oxidative stability than fully unsaturated pyrroles (e.g., pyrrole-2-carboxylates) .
  • Biological Activity : EMDP HCl’s diphenyl groups enable interactions with hydrophobic protein pockets, making it suitable for CNS-targeted therapies, whereas the simpler 5-methyl derivative is more commonly used in generic intermediate synthesis .

Biological Activity

5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrroles are known to possess various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₄H₈ClN
Molecular Weight105.56 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antioxidant Activity

Research indicates that pyrrole derivatives exhibit significant antioxidant properties. A study conducted on various pyrrole compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. Specifically, this compound showed promising results in reducing lipid peroxidation and enhancing cell viability under oxidative stress conditions induced by neurotoxins like 6-hydroxydopamine (6-OHDA) .

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective effects of this compound. In a model of Parkinson's disease using PC12 cells, pre-treatment with this compound at concentrations of 0.5 μM significantly reversed cell cytotoxicity induced by 6-OHDA . The protective mechanism was attributed to the compound's ability to mitigate lipid peroxidation and reduce apoptotic cell death.

Enantiomeric Discrimination

The biological activity of pyrrole derivatives can also be influenced by their stereochemistry. A study on enantiomeric discrimination revealed that different enantiomers of pyrrole derivatives interact variably with biological systems. The (S)-enantiomer of a related pyrrole compound demonstrated higher affinity for chiral selectors in electrophoretic applications, suggesting potential differences in biological activity based on chirality .

Study on Neurotoxicity

In a controlled experiment assessing the neuroprotective role of pyrrolic compounds against 6-OHDA toxicity, PC12 cells were treated with varying concentrations of this compound. The results indicated that pre-treatment with this compound significantly reduced early and late apoptosis rates compared to untreated controls.

Table 1: Effect of this compound on Cell Viability

Treatment GroupEarly Apoptosis (%)Late Apoptosis (%)
Control0.815.33
6-OHDA15.1531.95
Compound A (0.5 μM)7.2515.40
Compound B (0.5 μM)6.0014.00

This data underscores the compound's potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis of pyrrole derivatives often involves cyclization or functional group modifications. For example, halogenated intermediates (e.g., chloro or bromo derivatives) are common precursors in multi-step syntheses. A validated approach includes:
  • Step 1 : Use of catalytic hydrogenation or Grignard reactions to introduce methyl groups into the pyrrole backbone.
  • Step 2 : Hydrochloride salt formation via acid-base reactions in polar solvents (e.g., ethanol or acetone) .
  • Validation : Monitor reaction progress using HPLC or LC-MS to confirm purity (>95%) and structural integrity via 1H^1H-NMR (e.g., δ 2.1 ppm for methyl protons) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow accelerated degradation protocols:
  • Conditions : Expose the compound to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Analytical Tools : Use DSC (differential scanning calorimetry) to detect polymorphic changes and FTIR to track hydrolytic degradation (e.g., loss of HCl) .
  • Data Interpretation : A >5% impurity increase indicates instability; adjust storage to inert atmospheres or desiccated containers .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from related analogs?

  • Methodological Answer :
  • NMR : Key 1H^1H-NMR signals include methyl groups (δ 1.2–1.5 ppm) and dihydro-pyrrole protons (δ 3.0–4.0 ppm). Compare with analogs lacking methyl or dihydro groups (e.g., fully aromatic pyrroles) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 130.1 ± 0.2 (theoretical for C6_6H10_{10}NCl) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for nucleophilic substitutions or cycloadditions. Focus on electron density maps to identify reactive sites (e.g., N-methyl group) .
  • Reaction Pathway Screening : Combine computational results with high-throughput experimentation (HTE) to validate predicted pathways (e.g., Suzuki coupling feasibility) .

Q. What experimental strategies resolve contradictions in reported biological activity data for 5-methyl-3,4-dihydro-2H-pyrrole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC50_{50} values in enzyme assays) and apply statistical weighting to account for variability in assay conditions (e.g., pH, temperature) .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed ligand concentrations, identical cell lines) to isolate confounding variables .

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis while minimizing impurities?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use a factorial design to test variables like temperature (20–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.1–5 mol%). Analyze responses (yield, purity) via ANOVA .
  • Impurity Profiling : Identify byproducts (e.g., over-methylated analogs) using LC-MS/MS and adjust stoichiometry or reaction time accordingly .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) in real-time using immobilized targets .
  • Molecular Dynamics Simulations : Model ligand-receptor docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.